molecular formula C22H23N3OS B12584242 N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

Cat. No.: B12584242
M. Wt: 377.5 g/mol
InChI Key: SVCWGWVKOLXTIM-UHFFFAOYSA-N
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Description

N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

2-[6-ethyl-2-(3-methylphenyl)quinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C22H23N3OS/c1-4-11-23-20(26)14-27-22-18-13-16(5-2)9-10-19(18)24-21(25-22)17-8-6-7-15(3)12-17/h4,6-10,12-13H,1,5,11,14H2,2-3H3,(H,23,26)

InChI Key

SVCWGWVKOLXTIM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazoline Core

The initial step in synthesizing this compound involves the formation of the quinazoline core. This can be achieved through the reaction of an appropriate aniline derivative with formamide under specific conditions, which leads to the formation of the quinazoline structure.

Alkylation Reaction

Following the formation of the quinazoline core, the next step involves an alkylation reaction. This is typically performed using alkyl halides such as allyl bromide in the presence of a base like triethylamine. The general procedure is as follows:

  • A mixture of the quinazoline derivative and triethylamine is prepared in an alcohol solvent (e.g., ethanol).
  • The alkylating agent is added to this mixture.
  • The reaction is heated under reflux for several hours.
  • After completion, the mixture is concentrated under reduced pressure, and the resulting solid is filtered and crystallized from an appropriate solvent.

Formation of N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide

The final step involves introducing the acetamide functionality. This can be accomplished by reacting the previously obtained alkylated quinazoline with acetic anhydride or acetyl chloride in the presence of a base, leading to the formation of this compound.

The overall yield of this compound can vary depending on reaction conditions, typically ranging from 60% to 80%. Purification methods may include recrystallization or column chromatography, which help ensure the removal of impurities and unreacted starting materials.

The synthesized compound can be characterized using various analytical techniques:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Determines molecular structure and purity
Infrared Spectroscopy (IR) Identifies functional groups
Mass Spectrometry (MS) Confirms molecular weight
High-performance liquid chromatography (HPLC) Assesses purity and separation efficiency

This compound represents a promising compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. The multi-step synthesis method described provides a reliable approach for producing this compound while allowing for modifications that may enhance its therapeutic efficacy.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfur atom in the sulfanyl moiety serves as a nucleophilic center, enabling reactions with alkyl halides and other electrophiles.

Key Reaction:
S-Alkylation with Allyl Halides

  • Conditions: Base-mediated nucleophilic substitution (e.g., K₂CO₃ or triethylamine in DMF/THF) at 60–80°C .

  • Outcome: Formation of thioether derivatives. For example, coupling with allyl bromide generates disubstituted thioethers.

ReactantProductYieldReference
Allyl bromideN-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide allyl adduct73–81%

Oxidation Reactions

The sulfanyl group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Key Reaction:
Controlled Oxidation with H₂O₂ or mCPBA

  • Conditions:

    • Sulfoxide: 1 equiv H₂O₂ in acetic acid at 0–25°C.

    • Sulfone: Excess H₂O₂ or mCPBA under reflux .

  • Outcome: Improved stability and altered electronic properties.

Oxidizing AgentProductReaction TimeYield
H₂O₂ (1 equiv)Sulfoxide derivative2–4 hours65–75%
mCPBA (2 equiv)Sulfone derivative6–8 hours58–68%

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key Reaction:
Acid-Catalyzed Hydrolysis

  • Conditions: 6M HCl, reflux for 12–24 hours .

  • Outcome: Formation of 2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetic acid.

CatalystTemperatureConversion Rate
HCl100°C85–92%

Coupling Reactions with Amines

The acetamide group participates in coupling reactions via azide intermediates.

Key Reaction:
Schmidt Reaction with Amino Esters

  • Conditions: Hydrazide intermediate treated with NaNO₂/HCl, followed by reaction with amino acid methyl esters .

  • Outcome: Peptide-like derivatives with enhanced bioactivity.

Amino EsterProductYield
Glycine methyl esterMethyl-2-[2-(quinazolinylsulfanyl)acetylamino]acetate78%

Alkylation at the Quinazoline Nitrogen

The quinazoline core undergoes alkylation at the N1 position under basic conditions.

Key Reaction:
N-Alkylation with Ethyl Bromoacetate

  • Conditions: K₂CO₃ in DMF at 80°C for 8–12 hours .

  • Outcome: Introduction of ester functionalities for further derivatization.

Alkylating AgentProductYield
Ethyl bromoacetateEthyl 2-(quinazolinylsulfanyl)acetate70–75%

Comparative Reactivity Analysis

The compound’s reactivity is influenced by electronic effects from the 3-methylphenyl and ethyl substituents, which enhance electrophilic substitution at the quinazoline ring.

Reaction TypeRate (Relative to Unsubstituted Quinazoline)
S-Alkylation1.5× faster
Oxidation1.2× faster
Hydrolysis1.3× slower

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability: Decomposes above 200°C, forming quinazoline fragments.

  • Photolytic Degradation: UV light (254 nm) induces cleavage of the sulfanyl-acetamide bond over 48 hours .

Scientific Research Applications

Biological Activities

Anti-Cancer Properties
N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide has been investigated for its potential anti-cancer effects. Studies indicate that it may inhibit specific enzymes or receptors involved in cell proliferation, leading to a reduction in the growth of various cancer cell lines. For instance, it has shown promising results against human colon cancer cell lines, exhibiting cytotoxicity that surpasses standard chemotherapeutic agents like 5-fluorouracil by 2.5 to 5.2 times .

Anti-Inflammatory Effects
The compound also demonstrates anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially reducing the severity of conditions characterized by chronic inflammation. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Antimicrobial Activity
this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy has been tested against various bacterial and fungal strains, suggesting its potential as a therapeutic agent for infectious diseases .

Several studies have documented the efficacy of this compound in various experimental models:

  • In Vitro Studies : Laboratory tests have shown that this compound effectively inhibits the growth of specific cancer cell lines, demonstrating a dose-dependent response.
  • Animal Models : Preclinical trials using animal models have provided insights into its pharmacokinetics and therapeutic potential, indicating favorable outcomes in reducing tumor size and inflammatory markers.
  • Comparative Studies : Research comparing N-Allyl derivatives has highlighted the enhanced efficacy of this compound over others in similar classes, particularly in terms of cytotoxicity against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is unique due to its specific quinazoline core structure, which imparts distinct biological activities compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a quinazoline derivative with significant biological activity, making it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H24N2SC_{21}H_{24}N_2S with a molecular weight of approximately 364.5 g/mol. Its structural features include:

  • Allyl Group : Contributes to its reactivity and biological interactions.
  • Sulfanyl Moiety : Enhances its pharmacological properties.
  • Quinazoline Core : Known for various biological activities, including anticancer effects.

1. Anticancer Properties

Research indicates that this compound exhibits anti-cancer activity through:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting critical signaling pathways involved in cell cycle regulation.
  • Mechanism of Action : The compound appears to inhibit specific enzymes or receptors that play roles in cancer cell survival and proliferation. For instance, it may target kinases involved in tumor growth.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by:

  • Reducing Inflammatory Mediators : It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory responses.
  • Potential Applications : This activity suggests its use in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases.

3. Antimicrobial Activity

This compound has shown promising antimicrobial effects:

  • Broad-Spectrum Activity : It exhibits activity against both gram-positive and gram-negative bacteria, along with certain fungi.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes related to cancer progression and inflammation.
  • Interaction with Biological Macromolecules : Studies suggest that it interacts with proteins involved in signaling pathways, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.
  • In Vivo Models : Animal studies have reported reduced tumor sizes and improved survival rates when treated with this compound, supporting its potential as an anticancer agent.
  • Molecular Docking Studies : Computational analyses have predicted strong binding affinities to target proteins involved in cancer and inflammation, reinforcing experimental findings .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other quinazoline derivatives is useful:

Compound NameMolecular FormulaKey Biological Activity
This compoundC21H24N2SAnticancer, Anti-inflammatory, Antimicrobial
N-Allyl-2-{[6-fluoro-4-(4-methoxyphenyl)-quinazolinyl]sulfanyl}acetamideC22H25FN2SAnticancer
N-Allyl-2-{[6-bromoquinazolinyl]sulfanyl}acetamideC21H23BrN2SAntimicrobial

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC.
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group.

Basic: How is the compound characterized using spectroscopic methods?

Answer:
Characterization involves:

Infrared (IR) Spectroscopy :

  • C=O Stretch : ~1680–1700 cm⁻¹ (acetamide carbonyl) .
  • N-H Stretch : ~3200–3300 cm⁻¹ (amide NH).
  • C-S Stretch : ~650–750 cm⁻¹ (sulfanyl group) .

¹H-NMR Analysis :

  • Quinazoline Protons : Aromatic signals at δ 7.2–8.5 ppm (integration for substituents like 3-methylphenyl and ethyl groups).
  • Allyl Group : δ 5.1–5.3 ppm (CH₂=CH-CH₂), δ 3.8–4.0 ppm (N-CH₂).
  • Acetamide NH : δ ~10.0 ppm (broad singlet) .

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error.

Q. Solutions :

Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.

Refinement with SHELXL :

  • Apply ISOR and DELU restraints to model disordered regions.
  • Use TWIN commands for twinned data .

Hydrogen Bond Analysis : Identify weak C-H···O/N interactions using Mercury software to validate packing .

Q. Example Refinement Metrics :

ParameterValue
R-factor<0.05
CCDC Deposition2,250,000*

Advanced: How to analyze structure-activity relationships (SAR) for biological activity?

Answer:
Methodology :

Derivative Synthesis : Prepare analogs with variations in:

  • Quinazoline substituents (e.g., ethyl → propyl).
  • Aryl groups (e.g., 3-methylphenyl → 4-chlorophenyl) .

Biological Assays :

  • Enzyme Inhibition : Test against targets like α-glucosidase or LOX using spectrophotometric methods (IC₅₀ determination) .
  • Cellular Uptake : Measure intracellular concentration via LC-MS in cell lines (e.g., HepG2).

Computational Modeling :

  • Perform docking (AutoDock Vina) to assess binding affinity to enzyme active sites.
  • Calculate electrostatic potential maps (Gaussian 09) to evaluate hydrogen-bonding propensity .

Q. SAR Insights :

  • Bulky substituents (e.g., 3-methylphenyl) enhance lipophilicity and membrane permeability.
  • Electron-withdrawing groups on the quinazoline core improve enzyme inhibition .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Root Causes :

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. tissue-extracted LOX) .
  • Solubility Issues : Poor DMSO solubility leading to false negatives.

Q. Resolution Strategies :

Standardize Protocols :

  • Use identical buffer conditions (pH 7.4 PBS) and enzyme lots.
  • Include positive controls (e.g., acarbose for α-glucosidase).

Dose-Response Validation : Repeat assays with 8–10 concentration points to ensure reproducibility.

Solubility Optimization :

  • Use co-solvents (e.g., 0.1% Tween-80) or sonication.
  • Confirm solubility via dynamic light scattering (DLS) .

Q. Example Data Comparison :

StudyIC₅₀ (μM)Conditions
A12.3Recombinant LOX
B45.7Tissue LOX, 1% DMSO

Advanced: What computational methods optimize synthetic protocols for scale-up?

Answer:

Reaction Modeling : Use DFT calculations (Gaussian 09) to identify rate-limiting steps (e.g., thiourea-mediated thiolation).

Process Analytical Technology (PAT) :

  • Implement in-line FTIR to monitor intermediate formation.
  • Optimize solvent selection via COSMO-RS simulations .

Green Chemistry Metrics :

  • Calculate E-factor (waste per product mass) to minimize solvent use.
  • Replace DMF with cyclopentyl methyl ether (CPME) for safer processing .

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